![molecular formula C16H16O2 B14215648 1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene CAS No. 824948-62-1](/img/structure/B14215648.png)
1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene is a chemical compound characterized by its unique structure, which includes a butene backbone linked to two benzene rings via ether linkages
Vorbereitungsmethoden
The synthesis of 1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene typically involves the reaction of butene derivatives with phenol or substituted phenols under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene involves its interaction with molecular targets through its functional groups. The ether linkages and benzene rings allow it to participate in various chemical reactions, influencing biological pathways and material properties. The exact pathways depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene can be compared with similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: This compound has an ethane backbone instead of butene, leading to different reactivity and applications.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene:
1,1’-[Butane-1,4-diylbis(oxy)]dibenzene: Similar to the butene derivative but with a saturated backbone, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
824948-62-1 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-phenoxybut-1-en-2-yloxybenzene |
InChI |
InChI=1S/C16H16O2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12,14H,1H2,2H3 |
InChI-Schlüssel |
HEPTZLNGEBDKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


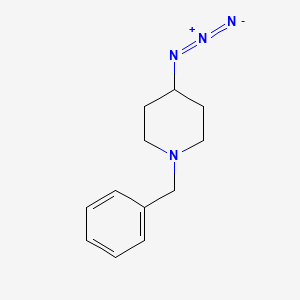

oxophosphanium](/img/structure/B14215597.png)
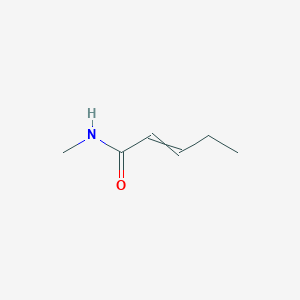
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
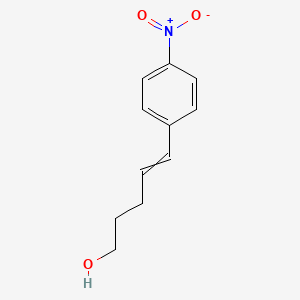
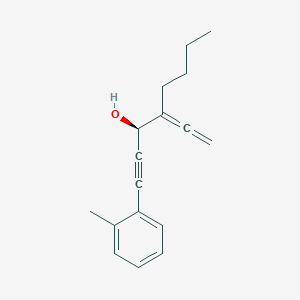

![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
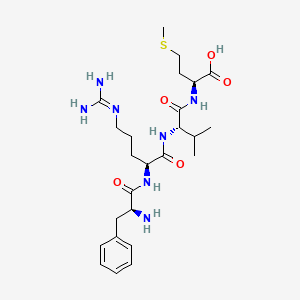
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
